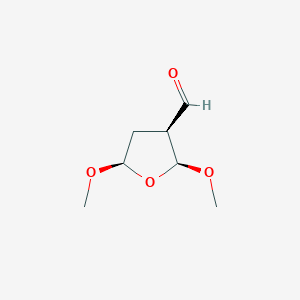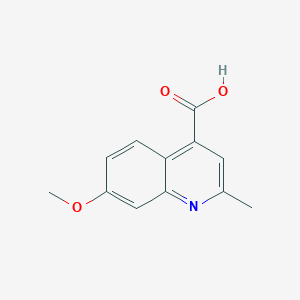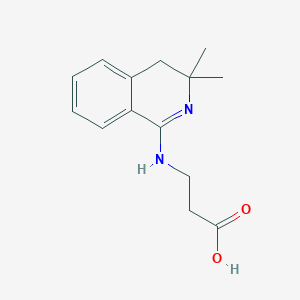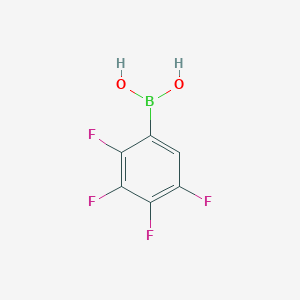![molecular formula C13H12O2 B071710 7-Ethoxy-5H-benzo[7]annulen-5-one CAS No. 169113-98-8](/img/structure/B71710.png)
7-Ethoxy-5H-benzo[7]annulen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-5H-benzo[7]annulen-5-one is a chemical compound that belongs to the class of benzocycloheptathiophene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, material science, and organic chemistry.
Applications De Recherche Scientifique
7-Ethoxy-5H-benzo[7]annulen-5-one has several potential applications in scientific research. It has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a drug that kills cancer cells. It has also been studied for its potential use as a fluorescent probe in bioimaging, which is a technique used to visualize biological processes in living cells. Additionally, it has been studied for its potential use in the synthesis of organic materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 7-Ethoxy-5H-benzo[7]annulen-5-one is not fully understood. However, it is believed to work by generating reactive oxygen species when exposed to light, which can cause damage to cells and tissues. This mechanism is the basis for its potential use as a photosensitizer in photodynamic therapy.
Biochemical and Physiological Effects:
7-Ethoxy-5H-benzo[7]annulen-5-one has been shown to have low toxicity and minimal side effects in animal studies. However, its biochemical and physiological effects are not well understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Ethoxy-5H-benzo[7]annulen-5-one in lab experiments is its versatility. It can be used in a variety of applications, such as photodynamic therapy, bioimaging, and organic synthesis. Additionally, it has low toxicity and minimal side effects, which makes it a safer alternative to other chemicals. However, one limitation of using 7-Ethoxy-5H-benzo[7]annulen-5-one is its sensitivity to light, which can make it difficult to handle and store.
Orientations Futures
There are several future directions for research on 7-Ethoxy-5H-benzo[7]annulen-5-one. One direction is to further study its potential use as a photosensitizer in photodynamic therapy and its effectiveness in killing cancer cells. Another direction is to explore its potential use as a fluorescent probe in bioimaging and its ability to visualize biological processes in living cells. Additionally, further research is needed to understand its biochemical and physiological effects and its mechanism of action. Finally, there is potential for its use in the synthesis of organic materials, such as liquid crystals and polymers, which requires further investigation.
In conclusion, 7-Ethoxy-5H-benzo[7]annulen-5-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Méthodes De Synthèse
The synthesis of 7-Ethoxy-5H-benzo[7]annulen-5-one involves several steps. The first step involves the preparation of 2,2-dimethyl-1,3-dioxane-4,6-dione, which is then reacted with 1,3-cyclohexadiene in the presence of a catalyst to form 5-ethoxy-1,3-cyclohexadiene-1-carboxylic acid. The next step involves the cyclization of the carboxylic acid with thionyl chloride to form 5-ethoxybenzo[b]thiophene-2-carbonyl chloride, which is then reacted with sodium methoxide to form 7-Ethoxy-5H-benzo[7]annulen-5-one.
Propriétés
Numéro CAS |
169113-98-8 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
7-ethoxybenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H12O2/c1-2-15-11-8-7-10-5-3-4-6-12(10)13(14)9-11/h3-9H,2H2,1H3 |
Clé InChI |
CREGJMRRJPROGR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C2=CC=CC=C2C=C1 |
SMILES canonique |
CCOC1=CC(=O)C2=CC=CC=C2C=C1 |
Synonymes |
5H-Benzocyclohepten-5-one,7-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)




![1-[(3R,8S)-2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-3-yl]butan-1-one](/img/structure/B71647.png)




![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)
![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)
![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)